molecular formula C3H4N4OS B2662192 1,3,4-Thiadiazole-2-carbohydrazide CAS No. 1330755-61-7

1,3,4-Thiadiazole-2-carbohydrazide

Cat. No.: B2662192
CAS No.: 1330755-61-7
M. Wt: 144.15
InChI Key: IALWHNJBLDNPMZ-UHFFFAOYSA-N
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Description

Historical Development of 1,3,4-Thiadiazole Chemistry

The exploration of thiadiazoles began in the late 19th century, with Fischer’s initial characterization of these heterocycles in 1882. However, systematic studies on their aromaticity and reactivity gained momentum after Freud and Kuhn elucidated the electronic structure of the thiadiazole ring in 1890. Among the four constitutional isomers, 1,3,4-thiadiazole emerged as the most pharmacologically significant due to its stability and synthetic versatility. Early applications focused on antimicrobial agents, exemplified by the development of sulfonamide derivatives in the mid-20th century. The introduction of 1,3,4-thiadiazole-2-carbohydrazide as a distinct scaffold arose from efforts to optimize bioisosteric replacements for thiazoles and oxadiazoles, leveraging sulfur’s lipophilicity to improve pharmacokinetic profiles.

Position of Carbohydrazide Derivatives in Heterocyclic Chemistry

Carbohydrazide-functionalized thiadiazoles occupy a unique niche in medicinal chemistry due to their dual functionality: the thiadiazole ring provides aromatic stability, while the carbohydrazide side chain serves as a flexible site for structural diversification. These derivatives act as privileged intermediates in synthesizing Schiff bases, hydrazones, and metal complexes. For instance, condensation reactions between this compound and aromatic aldehydes yield imine-linked hybrids with enhanced antimicrobial potency. Recent studies demonstrate their utility in anticancer drug design, where structural modifications at the carbohydrazide position modulate selectivity toward tumor cells.

Table 1: Key Synthetic Routes for this compound Derivatives

Method Reagents/Conditions Yield (%) Application
Hurd-Mori Cyclization Thionyl chloride, chloroform, reflux 25–94 Plant activators, SAR inducers
Microwave Synthesis Heterogeneous catalysts, 150°C 85–92 Antimicrobial agents
Solvent-Free Cyclization Mechanical grinding, 2 hours 78–88 Anticancer derivatives

Theoretical Framework of Thiadiazole Research

The electronic structure of this compound underpins its reactivity. Aromaticity arises from delocalized π-electrons across the ring, with sulfur’s lone pairs contributing to resonance stabilization. Quantum mechanical studies reveal that the carbohydrazide group adopts a planar conformation, facilitating π-stacking interactions with enzyme active sites. Synthetic strategies exploit these properties:

  • Cyclization Reactions : The Hurd-Mori protocol uses thionyl chloride to convert acyl hydrazones into 1,2,3-thiadiazoles, though yields vary with protecting groups.
  • Multicomponent Reactions : Copper-catalyzed aerobic oxidative annulation enables rapid assembly of thiadiazole-carbohydrazide hybrids.
  • Click Chemistry : Azide-alkyne cycloadditions introduce triazole moieties, enhancing solubility and target affinity.

Structure-activity relationship (SAR) analyses highlight critical substituents:

  • Electron-withdrawing groups at the 5-position increase antimicrobial activity.
  • Bulky aryl substitutions at the carbohydrazide nitrogen improve anticancer selectivity.

Research Significance and Scientific Impact

This compound derivatives address urgent challenges in drug resistance and therapeutic specificity. For example, derivatives bearing nitro groups exhibit 8–16 µg/mL minimum inhibitory concentrations (MICs) against Staphylococcus aureus, outperforming standard antibiotics. In oncology, thiadiazole-carbohydrazide hybrids demonstrate IC~50~ values of 2.1–4.7 µM against HepG2 liver carcinoma cells, rivaling doxorubicin. Theoretical advancements, such as alkali-promoted synthesis, have reduced reliance on transition metals, aligning with green chemistry principles. Future research may expand into agrochemicals, leveraging these compounds’ role in systemic acquired resistance.

Properties

IUPAC Name

1,3,4-thiadiazole-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4OS/c4-6-2(8)3-7-5-1-9-3/h1H,4H2,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALWHNJBLDNPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Thiadiazole-2-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives in the presence of dehydrating agents such as phosphorus oxychloride . Another method includes the cyclization of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazole-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various functionalized thiadiazole derivatives .

Scientific Research Applications

Biological Activities

1,3,4-Thiadiazole derivatives exhibit a wide range of pharmacological activities, making them valuable in drug development. Notable biological activities include:

  • Anticancer Activity : Several studies have reported the anticancer potential of 1,3,4-thiadiazole derivatives. For instance, compounds have shown significant cytotoxic effects against various cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer), with GI50 values ranging from 0.74 to 10.0 μg/mL .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives exhibited moderate to good activity against Staphylococcus aureus, Shigella flexneri, and Candida albicans when compared to standard antibiotics .
  • Anticonvulsant Effects : Research indicates that certain derivatives possess anticonvulsant properties, showing protective effects in animal models . The synthesis of these compounds often involves microwave-assisted methods which enhance yield and efficacy.
  • Anti-inflammatory and Analgesic Activities : Various studies have highlighted the anti-inflammatory and analgesic properties of 1,3,4-thiadiazole derivatives. These compounds can inhibit key enzymes involved in inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their anticancer activity against several human cancer cell lines. The most potent compound showed an IC50 value of 0.028 µM against gastric cancer cells, demonstrating superior efficacy compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of new derivatives were tested for their antimicrobial properties against various pathogens. Compounds were found to exhibit significant inhibition against Candida albicans and Staphylococcus aureus, indicating their potential as alternative antimicrobial agents in clinical settings .

Comparative Data Table

Biological ActivityExample CompoundsIC50 Values (µg/mL)Reference
Anticancer1-(4-chlorophenyl)-5-(substituted)0.028 - 10
AntimicrobialVarious thiadiazole derivativesModerate to Good
AnticonvulsantSelected OCH3 substituted compoundsSignificant protection
Anti-inflammatorySulfonyl amino derivativesEffective

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Amino-1,3,4-Thiadiazoles

Synthesis: Prepared via cyclization of thiocarbazides or oxidative cyclization of thiosemicarbazones, often using iodine or H₂O₂ as oxidizing agents . Pharmacological Profile: Exhibits broad-spectrum antitumor activity (e.g., inhibition of histone deacetylases) and potent antibacterial effects against Gram-positive pathogens . However, its antifungal efficacy is weaker compared to carbohydrazide analogs due to reduced polarity .

1,2,3-Thiadiazole Derivatives

Structural Differences : The sulfur atom occupies position 1, and nitrogen atoms are at positions 2 and 3, altering electronic distribution and ring stability.
Synthesis : Typically synthesized via Huisgen cycloaddition or diazotization of thioamides .
Pharmacological Profile : 1,2,3-Thiadiazole-4-carboxylic acid hydrazide (a structural isomer) shows moderate antioxidant activity but lower antimicrobial potency compared to 1,3,4-thiadiazole derivatives. This is attributed to reduced planarity and weaker interactions with bacterial enzymes .

5-Pyridinyl-1,3,4-Thiadiazole-2-carboxamides

Structural Differences : Features a pyridinyl substituent at position 5 and a carboxamide (-CONH₂) at position 2, enhancing aromatic π-stacking but eliminating the hydrazine moiety.
Synthesis : Synthesized via condensation of pyridine carboxaldehydes with oxamic acid thiohydrazides, followed by oxidative cyclization .
Pharmacological Profile : Demonstrates selective antitumor activity against breast cancer cell lines (IC₅₀ = 8–12 µM) due to pyridinyl-mediated DNA intercalation. However, carboxamide derivatives exhibit lower antiparasitic activity compared to carbohydrazide analogs .

Benzodioxine-Fused Thiadiazoles

Structural Differences : A benzodioxine ring is fused to the thiadiazole core, increasing molecular rigidity and lipophilicity.
Synthesis : Achieved via tandem cycloaddition of thiosemicarbazide with benzodioxine aldehydes .
Pharmacological Profile : Shows enhanced blood-brain barrier penetration and neuroprotective effects, but reduced solubility limits its applicability in systemic infections .

Data Tables: Comparative Analysis

Compound Substituents Key Synthesis Route Biological Activity Highlights Reference IDs
1,3,4-Thiadiazole-2-carbohydrazide -CONHNH₂ at C2 Cyclization of thiohydrazides with aldehydes Antitumor, antibacterial, enzyme inhibition
2-Amino-1,3,4-thiadiazole -NH₂ at C2 Oxidative cyclization of thiosemicarbazones HDAC inhibition, Gram-positive antibacterial
1,2,3-Thiadiazole-4-carbohydrazide -CONHNH₂ at C4, S at C1 Diazotization of thioamides Moderate antioxidant, weak antimicrobial
5-Pyridinyl-1,3,4-thiadiazole-2-carboxamide -CONH₂ at C2, pyridinyl at C5 Condensation with pyridine carboxaldehydes Selective breast cancer cytotoxicity
Benzodioxine-fused thiadiazole Fused benzodioxine ring Tandem cycloaddition with thiosemicarbazide Neuroprotective, poor solubility

Q & A

Q. Table 1: Key Synthetic Routes and Conditions

MethodReagents/CatalystsYield (%)Reference
Pinner ReactionLawesson’s reagent, DMF70–85
Microwave CyclizationPOCl₃, CH₃CN82
Thiosemicarbazide RouteH₂SO₄, ethanol65

Q. Table 2: Biological Activity of Derivatives

DerivativeActivity (IC₅₀/µM)TargetReference
5-Methyl-thiadiazoleAnticancer: 12.3HeLa
Zn ComplexAntifungal: 8.7C. albicans
Nitro-substitutedAntibacterial: 4.5E. coli

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